1-(furan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
1-(2-FURYLMETHYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FURYLMETHYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the furylmethyl and trifluoromethylphenyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could be used to modify the compound’s structure.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry
Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-FURYLMETHYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: Other compounds in this class may share similar structural features and biological activities.
Trifluoromethylphenyl Derivatives: Compounds with the trifluoromethylphenyl group may exhibit similar chemical properties.
Uniqueness
The uniqueness of 1-(2-FURYLMETHYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.
Properties
Molecular Formula |
C18H14F3N3O2 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)12-5-3-11(4-6-12)14-8-16(25)23-17-15(14)9-22-24(17)10-13-2-1-7-26-13/h1-7,9,14H,8,10H2,(H,23,25) |
InChI Key |
QEKRISKDBGMGQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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